1-Fluorobicyclo[1.1.1]pentane
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Overview
Description
1-Fluorobicyclo[1.1.1]pentane is a unique compound characterized by its bicyclic structure, where a fluorine atom is attached to one of the bridgehead carbons.
Preparation Methods
The synthesis of 1-Fluorobicyclo[1.1.1]pentane has been a subject of extensive research. One of the most practical and scalable methods involves the fluorination of bicyclopentane-1,3-dicarboxylic acid using silver nitrate and SELECTFLUOR® under argon atmosphere . Another approach includes the electrochemical C(sp3)-H fluorination developed by Baran and colleagues . These methods have been optimized to achieve high yields and purity, making them suitable for industrial production.
Chemical Reactions Analysis
1-Fluorobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the removal of the fluorine atom.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas for reduction, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluorobicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a bioisostere for phenyl rings in drug design, improving the pharmacokinetic properties of drugs.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with enhanced properties.
Supramolecular Chemistry: It is incorporated into the structure of anti-inflammatory drugs like Flurbiprofen, enhancing their efficacy.
Mechanism of Action
The mechanism by which 1-Fluorobicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Fluorobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its fluorine substitution at the bridgehead position. Similar compounds include:
Bicyclo[1.1.1]pentane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Polyfluorinated Bicyclo[1.1.1]pentanes: Contain multiple fluorine atoms, which can significantly alter their chemical properties and reactivity.
The uniqueness of this compound lies in its balance between stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
78142-58-2 |
---|---|
Molecular Formula |
C5H7F |
Molecular Weight |
86.11 g/mol |
IUPAC Name |
1-fluorobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H7F/c6-5-1-4(2-5)3-5/h4H,1-3H2 |
InChI Key |
LXTLEOZZBULMHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)F |
Origin of Product |
United States |
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